

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fleroxacin

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Compound of Interest		
Compound Name:	Fleroxacin	
Cat. No.:	B15563832	Get Quote

#### Introduction

Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Accurate and precise quantification of Fleroxacin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Fleroxacin due to its high sensitivity, specificity, and reproducibility.[4][5][6] This application note provides a detailed protocol for the HPLC analysis of Fleroxacin, including method validation parameters and procedures for forced degradation studies.

#### **Chemical Structure**

- IUPAC Name: 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1][3]
- Molecular Formula: C<sub>17</sub>H<sub>18</sub>F<sub>3</sub>N<sub>3</sub>O<sub>3</sub>[1]
- Molecular Weight: 369.34 g/mol [1]

## **Quantitative Data Summary**



The following tables summarize the quantitative data from various validated HPLC methods for the analysis of **Fleroxacin**.

Table 1: HPLC Method Parameters

Parameter	Method 1	Method 2	Method 3
Column	YMC pack ODS-AQ	Agilent XDB-C18 (250 x 4.6 mm, 5 μm)	Supelco LC Hisep
Mobile Phase	Acetonitrile:Water:Trie thylamine (50:50:0.5 v/v/v), pH 6.30 with H <sub>3</sub> PO <sub>4</sub> [4]	Acetonitrile:0.1 M Ammonium Formate (pH 4.2) (18:82 v/v)[7]	Acetonitrile:Water:Trie thylamine (15:85:0.5 v/v/v), pH 6.85 with H₃PO₄[4]
Flow Rate	Not Specified	1.0 mL/min[7]	Not Specified
Detection	UV at 280 nm[4]	UV at 286 nm[7]	UV at 280 nm[4]
Temperature	Ambient	Ambient	Ambient

Table 2: Method Validation Data

Parameter	Method 1	Method 2	Method 3
Linearity Range	0.01 - 1.30 μg/mL[4]	0.2 - 20.0 μg/mL[8]	0.01 - 2.0 mg/L (in serum)[9]
Correlation Coefficient (r²)	Not Specified	1[8]	Not Specified
LOD	4.8 ng/mL[4]	0.059 μg[8]	1 ng/mL (in serum)[9]
LOQ	Not Specified	0.197 μg[8]	Not Specified
Recovery	98 - 101%[4]	99.92 - 102.0%[8]	Not Specified
Precision (%RSD)	Not Specified	< 2.0%[8]	Not Specified

# **Experimental Protocols**



Protocol 1: Standard and Sample Preparation for Pharmaceutical Dosage Forms (Tablets)

- Standard Stock Solution Preparation:
  - Accurately weigh 10 mg of Fleroxacin reference standard and transfer it to a 100 mL volumetric flask.
  - $\circ$  Dissolve in the mobile phase and make up the volume to the mark. This yields a stock solution of 100  $\mu g/mL$ .
  - Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.
- Sample Preparation:
  - Weigh and finely powder 20 Fleroxacin tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of Fleroxacin and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
  - Make up the volume to 100 mL with the mobile phase and mix well.
  - Filter the solution through a 0.45 μm syringe filter before injecting into the HPLC system.

#### Protocol 2: HPLC Analysis

- System Equilibration:
  - Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).
  - Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
- Injection:



- Inject 20 μL of the filtered sample and standard solutions into the HPLC system.
- Data Acquisition and Analysis:
  - Monitor the chromatogram at the specified UV wavelength.
  - Identify the **Fleroxacin** peak by comparing the retention time with that of the standard.
  - Calculate the concentration of Fleroxacin in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

#### Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to evaluate the stability-indicating properties of the analytical method.[10]

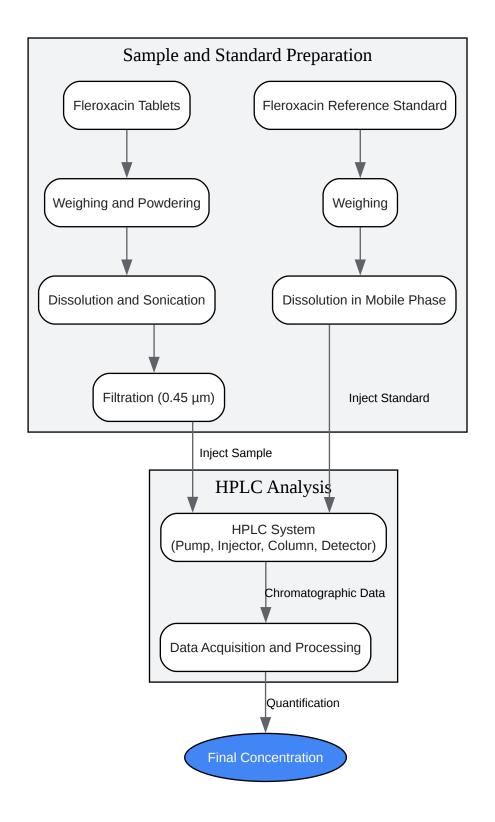
- Acid Hydrolysis:
  - Dissolve Fleroxacin in 0.1 M HCl.[10]
  - Heat the solution at 60-80°C for a specified period (e.g., 2-24 hours).[10]
  - Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]
- Base Hydrolysis:
  - Dissolve Fleroxacin in 0.1 M NaOH.[10]
  - Heat the solution at 60-80°C for a specified period.[10]
  - Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]
- Oxidative Degradation:
  - Dissolve Fleroxacin in a solution of hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>).[10]
  - Keep the solution at room temperature for a specified period.[10]



- Dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]
- Thermal Degradation:
  - Expose solid Fleroxacin powder to dry heat (e.g., 60-80°C) in an oven for a specified period.[10]
  - Dissolve the stressed powder in the mobile phase for HPLC analysis.[10]
- Photodegradation:
  - Expose a solution of Fleroxacin to light providing an overall illumination of not less than
    1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
  - Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.[10] The primary photodegradation pathways include the oxidative ring opening of the N-methyl piperazine ring and defluorination reactions.[11][12]

### **Visualizations**

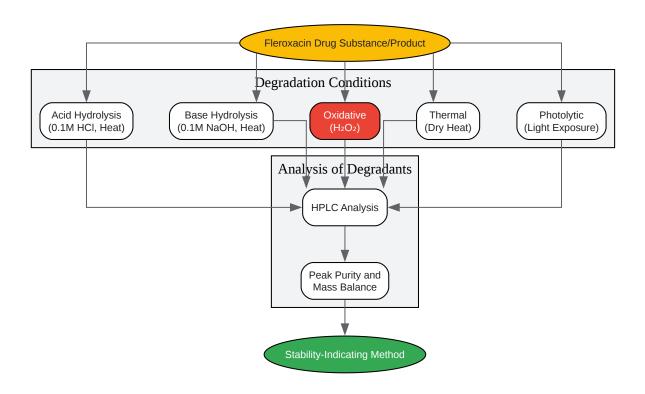




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Caption: Workflow for the HPLC analysis of Fleroxacin.





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Caption: Forced degradation study workflow for **Fleroxacin**.

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